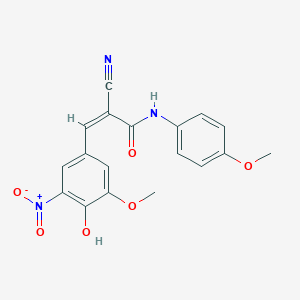![molecular formula C16H15ClN2O2 B5090110 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide, also known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPCA is a synthetic compound that belongs to the class of benzamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. In addition, 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has also been shown to inhibit the activation of MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide can inhibit the growth of cancer cells and induce apoptosis. In addition, 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized and purified. In addition, 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to have low toxicity and can be used at relatively high concentrations. However, one of the limitations is that the mechanism of action of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Finally, future studies could focus on the development of more potent and selective derivatives of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide.
合成法
The synthesis of 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide involves the reaction of 3-chlorobenzoic acid with N-[(1-phenylethyl)amino]formamide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide. The overall yield of the synthesis is approximately 60%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary research areas is cancer therapy. 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has also been studied for its potential use as an anti-inflammatory agent. 3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are known to play a role in various inflammatory diseases.
特性
IUPAC Name |
3-chloro-N-(1-phenylethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-6-3-2-4-7-12)18-16(21)19-15(20)13-8-5-9-14(17)10-13/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFARLVBAARHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49716710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-N-(1-phenylethylcarbamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5090066.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)

![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)

![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)